Benzene, 4-bromo-2-(methylthio)-1-nitro-
Overview
Description
“Benzene, 4-bromo-2-(methylthio)-1-nitro-” is a chemical compound with the molecular formula C7H6BrNS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. This compound has a bromine atom, a methylthio group, and a nitro group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Benzene, 4-bromo-2-(methylthio)-1-nitro-” is characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this benzene ring are a bromine atom, a methylthio group, and a nitro group .Scientific Research Applications
Transmission of Substituent Effects
The kinetics of reactions involving bromo-nitro-thiophens, which are structurally related to benzene, 4-bromo-2-(methylthio)-1-nitro, have been studied. These studies aimed to understand substituent effects in systems with different bond orders, highlighting the behavior of compounds with similar structures (Spinelli, Guanti, & Dell'erba, 1972).
Ozone-mediated Nitration
Research on the nitration of halogenobenzenes, including bromo-benzenes, with nitrogen dioxide in the presence of ozone, provided insights into the ortho-rich nitration products. These findings are relevant to the understanding of chemical reactions involving benzene derivatives, including benzene, 4-bromo-2-(methylthio)-1-nitro (Suzuki & Mori, 1994).
Photoinduced Substitution Reactions
Studies on photoinduced substitution reactions in halothiophenes, involving compounds similar to benzene, 4-bromo-2-(methylthio)-1-nitro, have provided insights into the behavior of such compounds under light exposure. This research is crucial for understanding photochemical processes in similar benzene derivatives (Latterini, Elisei, Aloisi, & D’Auria, 2001).
Conformational Analysis in Solution
The conformational analysis of substituted nitroethenes, including bromo-nitro derivatives, has been performed to understand their structure in different solvents. Such studies provide valuable information about the behavior of benzene, 4-bromo-2-(methylthio)-1-nitro in various environments (Chachkov et al., 2008).
Metallation Reactions
Metallation reactions of bromo(alkylthio)benzenes, closely related to benzene, 4-bromo-2-(methylthio)-1-nitro, have been investigated. These studies contribute to understanding how such compounds react with metals, which is vital for applications in synthetic chemistry (Cabiddu et al., 2004).
properties
IUPAC Name |
4-bromo-2-methylsulfanyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAGSJGMONNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 4-bromo-2-(methylthio)-1-nitro- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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